molecular formula C32H23ClF3N7O4 B2570638 Egfr-IN-8

Egfr-IN-8

Cat. No.: B2570638
M. Wt: 662.0 g/mol
InChI Key: IIUNSVLRVWGJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR-IN-8 is a dual inhibitor targeting both the epidermal growth factor receptor and the hepatocyte growth factor receptor. This compound shows potential as a promising candidate for further development in treating epidermal growth factor receptor tyrosine kinase inhibitor-resistant non-small cell lung cancer .

Preparation Methods

The preparation of EGFR-IN-8 involves several synthetic routes and reaction conditions. One method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .

Chemical Reactions Analysis

EGFR-IN-8 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EGFR-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

EGFR-IN-8 exerts its effects by inhibiting the activity of the epidermal growth factor receptor and the hepatocyte growth factor receptor. These receptors are involved in cellular proliferation, differentiation, and survival. By inhibiting these receptors, this compound can reduce the growth and spread of cancer cells. The molecular targets and pathways involved include the adenosine triphosphate-binding site of the enzyme, which is crucial for the receptor’s activity .

Comparison with Similar Compounds

EGFR-IN-8 is unique in its dual inhibition of both the epidermal growth factor receptor and the hepatocyte growth factor receptor. Similar compounds include:

This compound stands out due to its ability to target both the epidermal growth factor receptor and the hepatocyte growth factor receptor, making it a versatile and potent candidate for cancer therapy.

Properties

IUPAC Name

N-[3-chloro-4-[5-[3-[[4-(cyclopropanecarbonylamino)-3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClF3N7O4/c33-25-15-22(38-29(45)19-4-2-12-37-16-19)8-10-23(25)27-42-30(47-43-27)18-3-1-5-20(13-18)39-31(46)40-21-9-11-26(24(14-21)32(34,35)36)41-28(44)17-6-7-17/h1-5,8-17H,6-7H2,(H,38,45)(H,41,44)(H2,39,40,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUNSVLRVWGJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=C(C=C(C=C5)NC(=O)C6=CN=CC=C6)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClF3N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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